3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl-
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Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- typically involves multi-step organic reactions. The starting materials often include substituted pyrazolones, indoloquinoxalines, and chlorophenyl derivatives. Common synthetic routes may involve:
Condensation reactions: Combining pyrazolone derivatives with indoloquinoxaline acetyl compounds under acidic or basic conditions.
Substitution reactions: Introducing the chlorophenyl group through nucleophilic substitution.
Bromination: Adding the bromo group to the indoloquinoxaline moiety using brominating agents like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yield.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield hydroxylated or ketone derivatives.
Reduction: Could produce alcohols or amines.
Substitution: Results in various substituted pyrazolone derivatives.
Scientific Research Applications
Medicinal chemistry: As potential anti-inflammatory, analgesic, and anticancer agents.
Materials science: In the development of organic semiconductors and dyes.
Organic synthesis: As intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example:
Enzyme inhibition: Inhibiting key enzymes involved in inflammatory pathways.
Receptor binding: Modulating receptor activity to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolone derivatives: Known for their diverse biological activities.
Indoloquinoxaline derivatives: Studied for their anticancer and antimicrobial properties.
Chlorophenyl derivatives: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- lies in its complex structure, which combines multiple pharmacophores, potentially leading to novel biological activities and applications.
Properties
CAS No. |
119457-35-1 |
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Molecular Formula |
C28H19BrClN5O2 |
Molecular Weight |
572.8 g/mol |
IUPAC Name |
(4Z)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-4-[1-(4-chlorophenyl)ethylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H19BrClN5O2/c1-15(17-7-10-19(30)11-8-17)25-16(2)33-35(28(25)37)24(36)14-34-23-12-9-18(29)13-20(23)26-27(34)32-22-6-4-3-5-21(22)31-26/h3-13H,14H2,1-2H3/b25-15- |
InChI Key |
FEXJQYUANQLGNS-MYYYXRDXSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)Cl)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Canonical SMILES |
CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)Cl)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
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